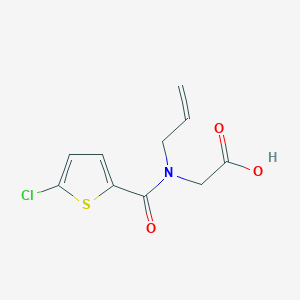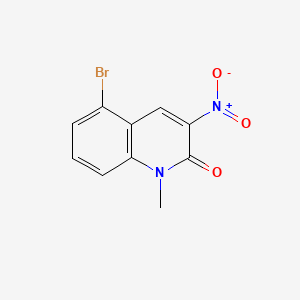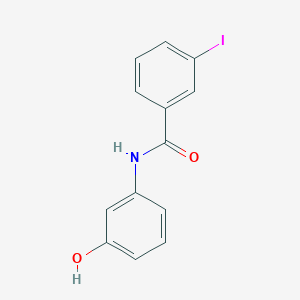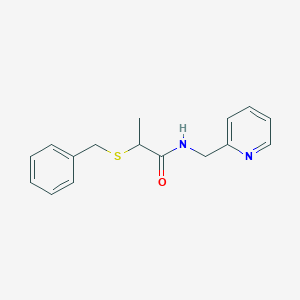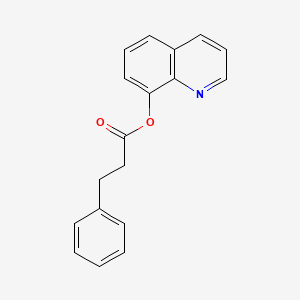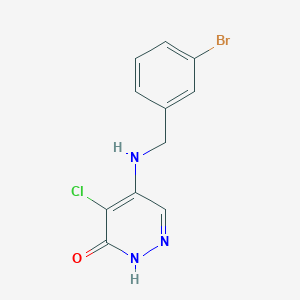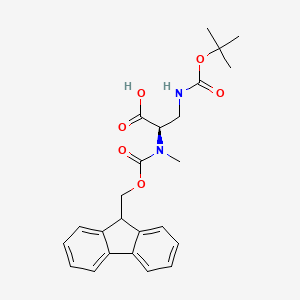
Fmoc-N-Me-D-Dap(Boc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-N-Me-D-Dap(Boc)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of diaminopropionic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal of the protecting groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Fmoc-N-Me-D-Dap(Boc)-OH typically begins with diaminopropionic acid.
Protection of Amino Groups: The amino groups are protected using Fmoc and Boc protecting groups. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Methylation: The methylation of the nitrogen atom is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Boc group can be removed using an acid such as trifluoroacetic acid.
Coupling Reactions: Fmoc-N-Me-D-Dap(Boc)-OH can undergo coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products Formed:
Deprotected Amino Acid: Removal of Fmoc and Boc groups yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides with this compound as a building block.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Fmoc-N-Me-D-Dap(Boc)-OH is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis.
Biology:
Protein Engineering: It is used in the design and synthesis of modified peptides and proteins for research purposes.
Medicine:
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mécanisme D'action
Mechanism:
Peptide Bond Formation: Fmoc-N-Me-D-Dap(Boc)-OH participates in peptide bond formation through nucleophilic attack of the amino group on the carbonyl carbon of another amino acid or peptide.
Deprotection: The removal of protecting groups (Fmoc and Boc) is essential for the compound to participate in further reactions.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is involved in the pathways of peptide synthesis, where it acts as a building block for the formation of larger peptide chains.
Comparaison Avec Des Composés Similaires
Fmoc-D-Dap(Boc)-OH: Similar to Fmoc-N-Me-D-Dap(Boc)-OH but without the methylation on the nitrogen atom.
Fmoc-Lys(Boc)-OH: Another amino acid derivative used in peptide synthesis, with a lysine backbone instead of diaminopropionic acid.
Uniqueness:
Methylation: The presence of the methyl group on the nitrogen atom in this compound provides unique steric and electronic properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C24H28N2O6 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-20(21(27)28)26(4)23(30)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,29)(H,27,28)/t20-/m1/s1 |
Clé InChI |
UOXBFJIPNISOMC-HXUWFJFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


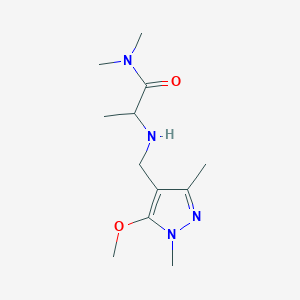
![3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14906425.png)
![2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14906431.png)

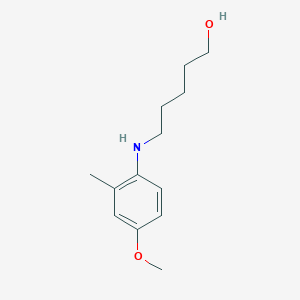
![(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14906451.png)
